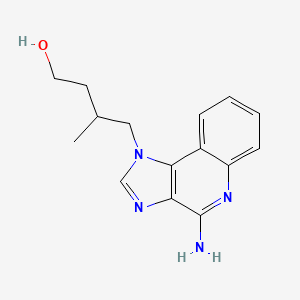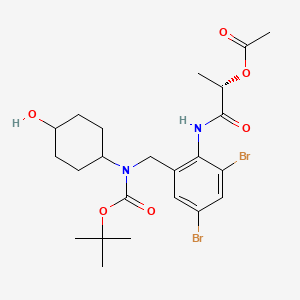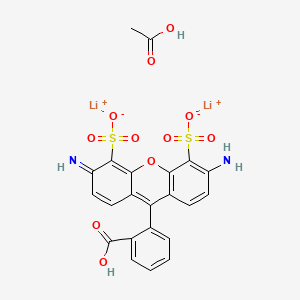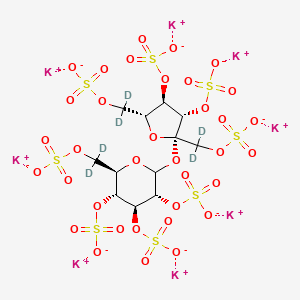
3-Desethenyl-3-methyl Cefdinir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Desethenyl-3-methyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The molecular formula of this compound is C13H13N5O5S2, and it has a molecular weight of 383.40 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desethenyl-3-methyl Cefdinir involves multiple steps, starting from the core structure of CefdinirSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, ensuring consistent quality and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Desethenyl-3-methyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiazole ring, affecting the compound’s antibacterial properties.
Reduction: Reduction reactions can alter the nitroso group, impacting the compound’s stability and activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed:
Applications De Recherche Scientifique
3-Desethenyl-3-methyl Cefdinir has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of cephalosporin antibiotics.
Biology: The compound is employed in microbiological studies to investigate its antibacterial activity and resistance mechanisms.
Medicine: Research on this compound focuses on its potential as an antibiotic for treating various bacterial infections.
Mécanisme D'action
3-Desethenyl-3-methyl Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Cefdinir: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another third-generation cephalosporin with similar antibacterial properties.
Cefpodoxime: A cephalosporin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 3-Desethenyl-3-methyl Cefdinir is unique due to its specific structural modifications, which can result in different pharmacological properties and potential advantages in certain clinical scenarios .
Propriétés
Formule moléculaire |
C13H13N5O5S2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6+/t7-,11-/m1/s1 |
Clé InChI |
FMPXXFJEIVCXCL-GBRZKSRVSA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)






